Downstream Beta-Adrenoceptor Antagonist Potency: 10-Fold Difference Between Penbutolol Enantiomers in Isolated Cardiac Tissue
In the guinea-pig left atrium, (-)-penbutolol (derived from the (S)-oxirane enantiomer, CAS 118629-68-8) was ten times more potent as a beta-adrenoceptor antagonist than (+)-penbutolol (derived from the (R)-oxirane enantiomer, CAS 154531-76-7), while all three forms—(-), (+), and (±)—showed similar cardiodepressant activity . This demonstrates that the beta-blocking potency is stereospecific and that the (R)-oxirane ultimately yields a compound with approximately 10% of the beta-antagonist potency of its (S)-derived counterpart.
| Evidence Dimension | Beta-adrenoceptor antagonist potency |
|---|---|
| Target Compound Data | (+)-Penbutolol [from (R)-oxirane]: 1× relative potency (baseline) |
| Comparator Or Baseline | (-)-Penbutolol [from (S)-oxirane]: 10× more potent than (+)-penbutolol; (±)-Penbutolol: 3× less potent than (-)-penbutolol |
| Quantified Difference | (-)-Penbutolol is 10-fold more potent than (+)-penbutolol as a beta-adrenoceptor antagonist in this assay |
| Conditions | Guinea-pig left atrium; beta-adrenoceptor blocking potency and cardiodepressant activity evaluated |
Why This Matters
This directly quantifies the pharmacological consequence of selecting the (R)-oxirane over the (S)-oxirane as a synthetic intermediate, with a 10-fold difference in the primary therapeutic mechanism of the final drug substance.
- [1] Badía A, et al. Beta-adrenergic blocking effects and cardiodepressant activity of penbutolol and its two optical isomers in the guinea-pig left atrium. Methods Find Exp Clin Pharmacol. 1984 Aug;6(8):435-439. PMID: 6092799. View Source
